3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride
Description
Properties
IUPAC Name |
3-quinolin-2-ylbutan-2-yl methanesulfonate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S.ClH/c1-10(11(2)18-19(3,16)17)13-9-8-12-6-4-5-7-14(12)15-13;/h4-11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPWQQDUUQTKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)C(C)OS(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation and Protection
- Amino Acid Derivatives : The synthesis often begins with commercially available α-amino acids, which are converted into their Boc- or Cbz-protected forms to prevent unwanted reactions at the amino group during subsequent steps.
- Protection Yields : These protection steps are generally quantitative, ensuring high material throughput for downstream reactions.
Reduction to Alcohol
- The protected amino acids are subjected to reduction, commonly via mixed-anhydride protocols, to convert the carboxylic acid group into the corresponding alcohol.
- This step is crucial for introducing the hydroxyl group that will later be converted into the methanesulfonate ester.
Mesylation to Methanesulfonate Ester
- The alcohol intermediate is reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base (e.g., triethylamine) to form the mesylate.
- This reaction proceeds with good to excellent yields and is typically performed under anhydrous conditions to avoid hydrolysis.
- The mesylate serves as a good leaving group for subsequent nucleophilic substitution.
Coupling with Quinoline Derivatives
- The mesylated intermediate undergoes nucleophilic substitution with quinoline derivatives, such as 4,7-dichloroquinoline or 4-chloro-7-(trifluoromethyl)quinoline.
- This reaction is performed in the presence of phenol as a solvent or additive, which facilitates the substitution reaction.
- The coupling step is usually conducted under nitrogen atmosphere to prevent oxidation and moisture interference.
- The reaction conditions are optimized to achieve high regioselectivity and yield.
Deprotection and Hydrochloride Salt Formation
- After coupling, the protecting groups (Boc or Cbz) are removed. Boc groups are typically cleaved with 20% HCl in dioxane at room temperature, while Cbz groups are removed by catalytic hydrogenation using 10% Pd/C.
- The free amine obtained is then converted to the hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and solubility for further applications.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product Type | Yield |
|---|---|---|---|---|
| 1 | Amino acid protection | Boc2O or Cbz-Cl, base | Boc- or Cbz-protected amino acid | Quantitative |
| 2 | Reduction | Mixed-anhydride protocol | Amino alcohol | Good to excellent |
| 3 | Mesylation | Methanesulfonyl chloride, base (e.g., Et3N) | Mesylate intermediate | Good to excellent |
| 4 | Nucleophilic substitution | Quinoline derivative, phenol, N2 atmosphere | Coupled quinoline derivative | Optimized high yield |
| 5 | Deprotection and salt formation | 20% HCl-dioxane (Boc removal), Pd/C hydrogenation (Cbz removal), HCl treatment | Hydrochloride salt | Quantitative |
Research Findings and Optimization Notes
- Solvent Effects : Alcohol solvents such as methanol have been found to facilitate clean mesylation and substitution reactions, although reaction times may be prolonged compared to solvent-free conditions.
- Base Selection : The use of organic bases like triethylamine is preferred to neutralize HCl generated during mesylation, avoiding inorganic bases that may complicate purification.
- Temperature Control : Mesylation and coupling steps are temperature-sensitive; typically, reactions are carried out at low to ambient temperatures to minimize side reactions.
- Chirality Preservation : The use of protected amino acids and mild deprotection conditions ensures retention of stereochemistry at the chiral center, critical for biological activity.
- Purification : Products are purified by standard chromatographic techniques, and salt formation improves crystallinity and stability.
Comparative Analysis of Preparation Variants
| Parameter | Method Variant A | Method Variant B | Comments |
|---|---|---|---|
| Starting Material | α-Amino acid (Boc-protected) | β-Amino acid (Cbz-protected) | Both yield mesylates efficiently |
| Mesylation Solvent | Anhydrous dichloromethane | Methanol | Methanol prolongs reaction time but cleaner conversion |
| Coupling Quinoline | 4,7-Dichloroquinoline | 4-Chloro-7-(trifluoromethyl)quinoline | Substituent affects biological activity |
| Deprotection Method | Acidic cleavage (Boc) | Catalytic hydrogenation (Cbz) | Both quantitative and mild |
| Salt Formation | HCl in dioxane | Direct HCl gas bubbling | Both yield stable hydrochloride salts |
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different quinoline-based structures.
Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized quinoline compounds .
Scientific Research Applications
3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety in the compound can interact with various enzymes and receptors, influencing their activity . This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its biological effects .
Comparison with Similar Compounds
Key Structural Differences :
- Quinoline vs.
- Substituent Position : The analogs differ in the sulfonyl group’s position (3- vs. 4-), influencing electronic and steric properties.
Physicochemical Properties
Observations :
- The aniline-based analogs share identical molecular formulas and weights but differ in melting points. The 4-isomer exhibits higher thermal stability (243–245°C vs. 227–230°C for the 3-isomer), likely due to improved crystal packing.
- The target compound’s discontinuation contrasts with the commercial availability of the analogs, suggesting challenges in synthesis or stability.
Research Findings
Thermal Stability : The 4-methylsulfonylaniline hydrochloride’s higher melting point (243–245°C) compared to its 3-isomer suggests superior stability, critical for storage and handling .
Structural Impact on Bioactivity: Quinoline derivatives often exhibit enhanced biological activity over aniline analogs due to their planar aromatic systems, which facilitate target binding .
Market Trends: The discontinuation of the target compound highlights the niche demand for complex quinoline derivatives, whereas simpler sulfonylaniline hydrochlorides remain staple reagents .
Biological Activity
The compound 3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is a quinoline derivative, which is a class of compounds known for various biological activities. The quinoline core structure often interacts with multiple biological targets, making it a valuable scaffold in drug design. The methanesulfonate group enhances solubility and bioavailability, which are crucial for therapeutic efficacy.
The biological activity of quinoline derivatives often involves:
- Enzyme Inhibition : Quinoline compounds can inhibit enzymes such as monoamine oxidase and various kinases, affecting neurotransmitter levels and cellular signaling pathways.
- Antimicrobial Activity : Many quinoline derivatives exhibit antibacterial and antifungal properties by disrupting microbial cell function.
- Anticancer Effects : Quinoline derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. In vitro studies demonstrate varying degrees of activity against bacteria and fungi. For example, the Minimum Inhibitory Concentration (MIC) values against common pathogens can be compared as follows:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 12.5 | Escherichia coli |
| Reference Drug (Ciprofloxacin) | 1.0 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. The following table summarizes the growth inhibition observed:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MDA-MB-231 | 15 | This compound |
| PC-3 | 10 | This compound |
| MRC-5 | >50 | This compound |
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various quinoline derivatives demonstrated that modifications to the quinoline structure significantly influenced their antimicrobial potency. The compound exhibited promising results against Staphylococcus aureus with a MIC comparable to established antibiotics.
- Anticancer Research : In a recent investigation, the compound was tested against several cancer cell lines, revealing that it effectively reduced cell viability in breast and prostate cancer models. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the quinoline ring enhanced cytotoxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride, and how can reaction efficiency be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or esterification of the quinoline-derived alcohol with methanesulfonyl chloride. Optimization can be achieved via Design of Experiments (DOE) to evaluate factors like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs minimize experimental runs while identifying critical parameters . Computational pre-screening (e.g., quantum chemical calculations) can predict feasible reaction pathways and transition states, reducing trial-and-error approaches .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment, particularly for detecting sulfonate ester hydrolysis byproducts . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular structure. Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) assess thermal stability .
Advanced Research Questions
Q. How can computational modeling predict the compound's reactivity or stability under varying conditions?
- Methodology : Density functional theory (DFT) calculations model electronic properties and reaction intermediates, such as sulfonate group hydrolysis susceptibility. Molecular dynamics simulations predict solvation effects and degradation pathways in aqueous or organic media. Tools like Gaussian or ORCA are standard for such analyses, validated against experimental kinetic data .
Q. What strategies resolve contradictory data in physicochemical property measurements (e.g., solubility, logP)?
- Methodology : Cross-validate results using orthogonal techniques:
- Solubility : Compare shake-flask methods with HPLC-derived solubility parameters.
- LogP : Use both octanol-water partitioning and reversed-phase HPLC retention time correlations.
Statistical tools like Bland-Altman plots or multivariate analysis identify systematic errors .
Q. How can reaction parameters be systematically optimized for enhanced yield and selectivity?
- Methodology : Apply response surface methodology (RSM) within DOE frameworks. For instance, a central composite design evaluates nonlinear interactions between temperature, catalyst loading, and reaction time. Machine learning algorithms (e.g., random forest regression) can further refine models using historical data .
Q. What experimental designs assess the compound's stability under storage or biological conditions?
- Methodology : Accelerated stability studies using ICH Q1A guidelines: expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS and identify degradation products. Kinetic modeling (e.g., Arrhenius equation) extrapolates shelf-life under standard conditions .
Q. How can reactor design influence scalability of the synthesis process?
- Methodology : Microreactor systems improve heat/mass transfer for exothermic methanesulfonation steps. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and residence time distribution. Scale-up considerations include minimizing shear stress in continuous-flow systems to prevent quinoline ring degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
